
Ethyl (7-anilino-7-oxoheptyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (7-anilino-7-oxoheptyl)carbamate is a compound belonging to the class of organic carbamates. Carbamates are widely utilized in various fields, including medicinal chemistry, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (7-anilino-7-oxoheptyl)carbamate can be achieved through several methods. One common approach involves the reaction of aniline with ethyl chloroformate in the presence of a base, followed by the addition of 7-oxoheptanoic acid. The reaction typically occurs under mild conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated systems. The process includes the continuous addition of reactants, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (7-anilino-7-oxoheptyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amines, oxides, and substituted carbamates .
Scientific Research Applications
Ethyl (7-anilino-7-oxoheptyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of ethyl (7-anilino-7-oxoheptyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming stable complexes with their active sites. It can also modulate receptor activity by binding to specific receptor sites, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl (7-anilino-7-oxoheptyl)carbamate include:
Ethyl carbamate: Known for its use in medicinal applications and as a solvent.
Methyl carbamate: Commonly used in agricultural chemicals.
Phenyl carbamate: Utilized in the synthesis of pharmaceuticals and polymers
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with enzymes and receptors makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
651767-89-4 |
|---|---|
Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
ethyl N-(7-anilino-7-oxoheptyl)carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-2-21-16(20)17-13-9-4-3-8-12-15(19)18-14-10-6-5-7-11-14/h5-7,10-11H,2-4,8-9,12-13H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
KFBAYMRATPHIKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCCCCCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



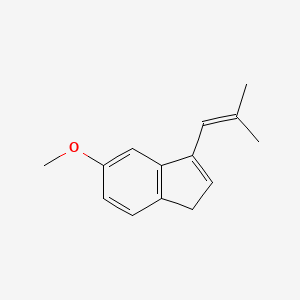
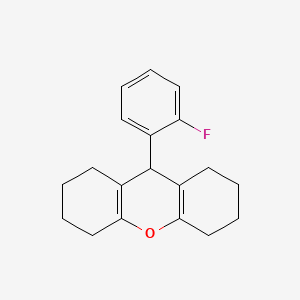

![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)
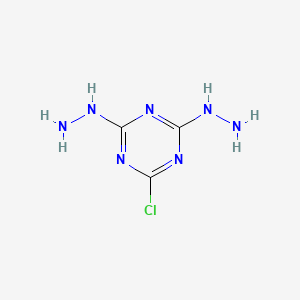

![2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide](/img/structure/B12537648.png)
![4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B12537652.png)
![N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12537655.png)
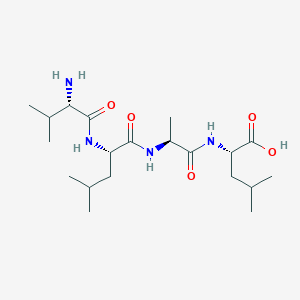
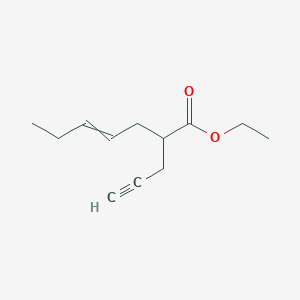
![2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid](/img/structure/B12537665.png)
![3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro-](/img/structure/B12537669.png)
